molecular formula C9H13N3O4S B12146936 Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

Cat. No.: B12146936
M. Wt: 259.28 g/mol
InChI Key: FXEZNRMPBPFTRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate is a chemical compound that belongs to the class of 1,2,5-thiadiazole derivatives.

Preparation Methods

The synthesis of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate typically involves the reaction of 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl [(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate involves its interaction with specific molecular targets. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is thought to disrupt essential enzymatic processes within the cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H13N3O4S

Molecular Weight

259.28 g/mol

IUPAC Name

methyl 2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetate

InChI

InChI=1S/C9H13N3O4S/c1-14-7(13)6-16-9-8(10-17-11-9)12-2-4-15-5-3-12/h2-6H2,1H3

InChI Key

FXEZNRMPBPFTRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=NSN=C1N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.